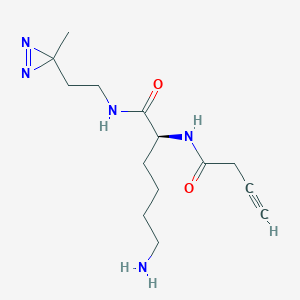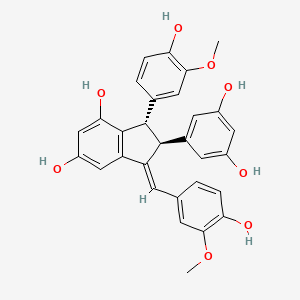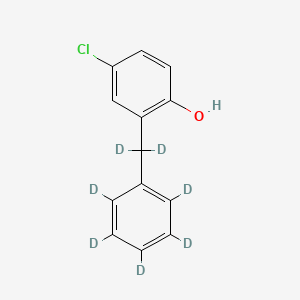
Chlorophene-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Benzyl-4-chlorophenol-d7 is a deuterated derivative of 2-Benzyl-4-chlorophenol, which is a chlorinated phenol compound. The deuterium atoms replace the hydrogen atoms in the benzyl group, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenol-d7 typically involves the deuteration of 2-Benzyl-4-chlorophenol. One common method is through the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of 2-Benzyl-4-chlorophenol-d7 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
化学反应分析
Types of Reactions
2-Benzyl-4-chlorophenol-d7 undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorinated aromatic ring can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated aromatic compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
科学研究应用
2-Benzyl-4-chlorophenol-d7 is widely used in scientific research due to its deuterated nature. Some applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms provide a distinct signal, making it useful for studying molecular structures and dynamics.
Isotope Labeling Studies: Used in metabolic studies to trace the pathways of phenolic compounds in biological systems.
Pharmaceutical Research: Investigated for its potential antimicrobial properties and its role in drug development.
Environmental Studies: Used to study the degradation and environmental impact of chlorinated phenols.
作用机制
The mechanism of action of 2-Benzyl-4-chlorophenol-d7 involves its interaction with biological molecules. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their function. The deuterium atoms provide stability and can influence the compound’s reactivity and interaction with other molecules. The molecular targets include enzymes involved in oxidative stress and metabolic pathways.
相似化合物的比较
2-Benzyl-4-chlorophenol-d7 can be compared with other chlorinated phenols and their deuterated derivatives:
2-Benzyl-4-chlorophenol: The non-deuterated version, which has similar chemical properties but different NMR characteristics.
2-Benzyl-4-fluorophenol: A fluorinated analog with different reactivity and applications.
2-Benzyl-4-bromophenol: A brominated analog with distinct chemical behavior and uses.
The uniqueness of 2-Benzyl-4-chlorophenol-d7 lies in its deuterium labeling, which makes it particularly valuable for NMR spectroscopy and isotope labeling studies.
属性
分子式 |
C13H11ClO |
|---|---|
分子量 |
225.72 g/mol |
IUPAC 名称 |
4-chloro-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2/i1D,2D,3D,4D,5D,8D2 |
InChI 键 |
NCKMMSIFQUPKCK-LINRZHOGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C2=C(C=CC(=C2)Cl)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


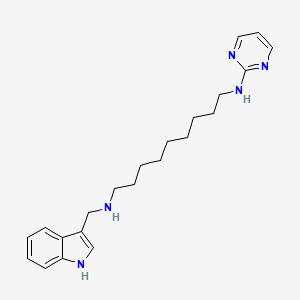
![[4-[(3S,4S)-3-fluoro-1-[(3R)-1-[(4-methylphenyl)methyl]-2-oxopyrrolidin-3-yl]piperidin-4-yl]phenyl] dihydrogen phosphate](/img/structure/B12422891.png)
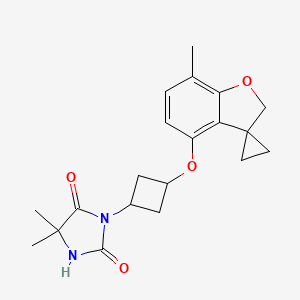
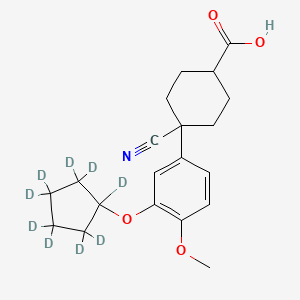
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
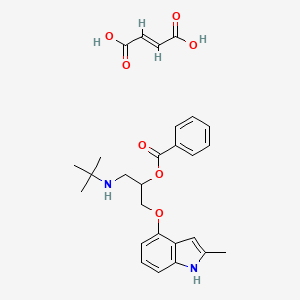
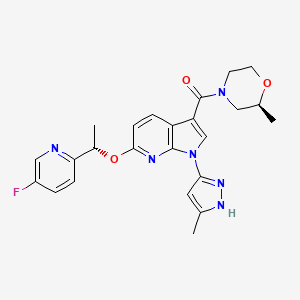
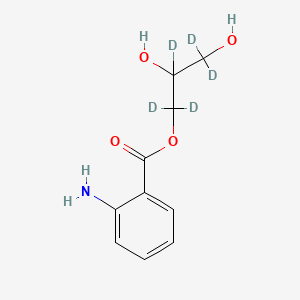
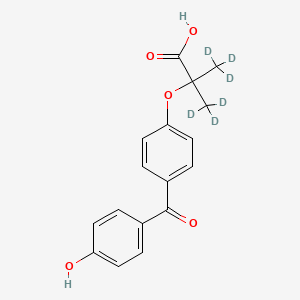
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
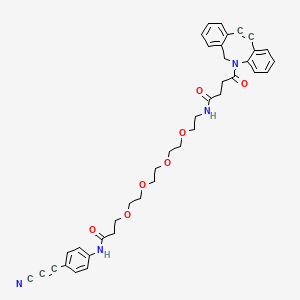
![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12422961.png)
